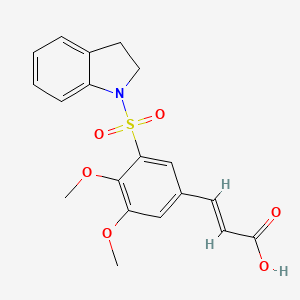![molecular formula C20H18FN5O4 B2387315 N-(2-Fluorphenyl)-2-(5-(4-Ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamid CAS No. 1008262-43-8](/img/structure/B2387315.png)
N-(2-Fluorphenyl)-2-(5-(4-Ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O4 and its molecular weight is 411.393. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse und optische Materialien
Die einzigartigen elektronischen Eigenschaften von 1,2,3-Triazol-5-ylidenen machen sie zu attraktiven Gerüsten für Katalyse und optische Materialien. Forscher haben aktiv Modifikationen an ihrer Struktur und ihren elektronischen Eigenschaften untersucht . Insbesondere wurden Berechnungsstudien unter Verwendung der Dichtefunktionaltheorie (DFT) durchgeführt, um diese Eigenschaften zu untersuchen. Durch die Einführung von p-Blockelementen an bestimmten Positionen (z. B. an der C4-Flügelspitze) können Forscher die elektronischen Eigenschaften dieser Verbindungen leicht einstellen. Darüber hinaus können verschiedene kovalente oder nicht-kovalente Wechselwirkungsstellen eingeführt werden, wodurch ihre Vielseitigkeit verbessert wird.
Hochdichte Salze
Eine weitere Anwendung betrifft das Derivat der Verbindung, 5-Amino-1H-1,2,4-triazol-3-carbohydrazid. Umfangreiche Wasserstoffbrückenbindungs-Wechselwirkungen zwischen Kationen und Anionen führen zu einem komplexen 3D-Netzwerk, das zur hohen Dichte, Unempfindlichkeit und thermischen Stabilität der durch diese Verbindung gebildeten Salze beiträgt .
Spherulitische Evolutionskontrolle
Forscher haben die spherulitische Entwicklung von 3-Nitro-1,2,4-triazol-5-on, einer verwandten Verbindung, untersucht. Es wurde gezeigt, dass es einen kritischen Parameterbereich (Smax) gibt, oberhalb dessen die Bildung von Spheruliten kinetisch günstig wird . Das Verständnis und die Kontrolle des spherulitischen Wachstums sind für verschiedene Materialanwendungen von entscheidender Bedeutung.
Antiproliferative Aktivität
Während spezifische Studien zur antiproliferativen Aktivität der genannten Verbindung begrenzt sind, wurden verwandte 2-Aryl-4-(3,4,5-trimethoxyphenyl)-1,2,3-triazole auf ihr Potenzial zur Hemmung der Zellproliferation untersucht . Weitere Forschung könnte die antiproliferativen Eigenschaften der betreffenden Verbindung untersuchen.
Organisches Ein-Elektronen-Reduktionsmittel
Die meisten bekannten Ein-Elektronen-Reduktionsmittel beinhalten metallbasierte Reagenzien oder Kombinationen aus organischen Substanzen und Photokatalysatoren. 1H-1,2,3-Triazol-5-yliden wurden jedoch nicht nur als stöchiometrische Ein-Elektronen-Donatoren, sondern auch als organische Reduktionsmittel vorgeschlagen, ohne dass Photokatalysatoren erforderlich sind . Diese neuartige Anwendung eröffnet Möglichkeiten für organische Redoxprozesse.
Eigenschaften
IUPAC Name |
2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-2-30-13-9-7-12(8-10-13)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFRYCSISLLAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387234.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)


![3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2387243.png)
![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)
![3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387247.png)

![1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2387251.png)



![N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2387255.png)
